Pyrimido[5,4-d]pyrimidin-2(1H)-one
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Overview
Description
Pyrimido[5,4-d]pyrimidin-2(1H)-one is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities. This compound is part of the pyrimidopyrimidine family, which is known for its potential in various biological applications, including anticancer, antiviral, and antifungal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[5,4-d]pyrimidin-2(1H)-one typically involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary aromatic or heterocyclic amines and formaldehyde or aromatic aldehydes in a molar ratio of 1:1:2 . This reaction can be carried out in ethanol as a solvent. Another method involves the treatment of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with diamines and formalin in a molar ratio of 2:1:4 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Pyrimido[5,4-d]pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, aromatic aldehydes, and various amines. The reactions are typically carried out in solvents like ethanol under controlled temperatures .
Major Products
The major products formed from these reactions include various substituted this compound derivatives, which have been shown to exhibit significant biological activities .
Scientific Research Applications
Pyrimido[5,4-d]pyrimidin-2(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: This compound derivatives are used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of pyrimido[5,4-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as Bruton’s tyrosine kinase (BTK). By inhibiting BTK, this compound can disrupt signal transduction pathways that are essential for the survival and proliferation of certain cancer cells . Additionally, it has been shown to have selective inhibitory effects on epidermal growth factor receptor (EGFR), further contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidin-2,4-dione: This compound is structurally similar and shares many pharmacological activities with pyrimido[5,4-d]pyrimidin-2(1H)-one.
Uniqueness
This compound is unique due to its ability to selectively inhibit both BTK and EGFR, making it a versatile compound in the treatment of various cancers . Its structural flexibility allows for the synthesis of numerous derivatives, each with potentially unique biological activities .
Properties
CAS No. |
28285-66-7 |
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Molecular Formula |
C6H4N4O |
Molecular Weight |
148.12 g/mol |
IUPAC Name |
1H-pyrimido[5,4-d]pyrimidin-2-one |
InChI |
InChI=1S/C6H4N4O/c11-6-8-2-4-5(10-6)1-7-3-9-4/h1-3H,(H,8,10,11) |
InChI Key |
RLJCWYYOGHGGBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)C=NC(=O)N2 |
Origin of Product |
United States |
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